molecular formula C20H31BBrNO2Si B596628 6-Bromo-1-(t-butyldimethylsilanyl)indole-3-boronic acid pinacol ester CAS No. 1256358-99-2

6-Bromo-1-(t-butyldimethylsilanyl)indole-3-boronic acid pinacol ester

Cat. No.: B596628
CAS No.: 1256358-99-2
M. Wt: 436.272
InChI Key: QHNDMVTZNJIIBZ-UHFFFAOYSA-N
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Description

6-Bromo-1-(t-butyldimethylsilanyl)indole-3-boronic acid pinacol ester is a complex organic compound with the molecular formula C20H31BBrNO2Si. It is a boronic ester derivative of indole, featuring a bromine atom at the 6-position and a t-butyldimethylsilanyl group at the 1-position. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .

Mechanism of Action

Action Environment

Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s stability and efficacy. For instance, acidic conditions might hydrolyze the boronate ester linkage.

If you’d like to explore related literature, you can find more information in scientific papers and databases . Feel free to ask if you have any more questions! 😊

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-(t-butyldimethylsilanyl)indole-3-boronic acid pinacol ester typically involves multiple stepsThe final step involves the formation of the boronic ester through a reaction with pinacol borane .

Industrial Production Methods

the general principles of organic synthesis, such as maintaining anhydrous conditions and using high-purity reagents, are applicable .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-(t-butyldimethylsilanyl)indole-3-boronic acid pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reactants and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds .

Scientific Research Applications

6-Bromo-1-(t-butyldimethylsilanyl)indole-3-boronic acid pinacol ester has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-1-(t-butyldimethylsilanyl)indole-3-boronic acid pinacol ester is unique due to the combination of the bromine atom and the t-butyldimethylsilanyl group. This combination provides both electronic and steric effects, enhancing its utility in various chemical reactions .

Properties

IUPAC Name

[6-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-1-yl]-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31BBrNO2Si/c1-18(2,3)26(8,9)23-13-16(15-11-10-14(22)12-17(15)23)21-24-19(4,5)20(6,7)25-21/h10-13H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHNDMVTZNJIIBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=C2C=CC(=C3)Br)[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31BBrNO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681937
Record name 6-Bromo-1-[tert-butyl(dimethyl)silyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256358-99-2
Record name 6-Bromo-1-[tert-butyl(dimethyl)silyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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